N-Benzyl-5-hydroxycyclohex-3-enecarboxamide
Overview
Description
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is a chemical compound with the molecular formula C14H17NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide typically involves the reaction of benzylamine with 5-hydroxycyclohex-3-enecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl-5-oxocyclohex-3-enecarboxamide.
Reduction: Formation of N-benzyl-5-hydroxycyclohexanecarboxamide.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-hydroxycyclohexanecarboxamide
- N-Benzyl-5-oxocyclohex-3-enecarboxamide
- N-Benzyl-5-methoxycyclohex-3-enecarboxamide
Uniqueness
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOESRHDXCBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567744 | |
Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61088-56-0 | |
Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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